Technical Documentation Center

4-Azaspiro[2.5]octan-6-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Azaspiro[2.5]octan-6-amine

Core Science & Biosynthesis

Foundational

Pharmacokinetic Profiling of 4-Azaspirooctan-6-amine Derivatives: A Technical Guide for Preclinical Development

Pharmacokinetic Profiling of 4-Azaspiro[1]octan-6-amine Derivatives: A Technical Guide for Preclinical Development The transition from planar, aromatic-heavy chemical spaces to three-dimensional architectures is a defini...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacokinetic Profiling of 4-Azaspiro[1]octan-6-amine Derivatives: A Technical Guide for Preclinical Development

The transition from planar, aromatic-heavy chemical spaces to three-dimensional architectures is a defining paradigm shift in modern drug discovery. Increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) is a proven strategy to mitigate off-target toxicity, improve aqueous solubility, and enhance metabolic stability . Among these 3D architectures, the 4-azaspiro[1]octane core has emerged as a highly privileged spirocyclic scaffold.

When functionalized at the 6-position, 4-azaspiro[1]octan-6-amine derivatives provide a rigid, metabolically stable vector for pharmacophore projection. As a Senior Application Scientist, I have structured this guide to move beyond theoretical chemistry, detailing the causality behind the physicochemical advantages of this scaffold and providing self-validating pharmacokinetic (PK) profiling workflows essential for preclinical development.

Structural Causality: The Physicochemical Advantage

To understand why a medicinal chemist would replace a standard piperidine or piperazine ring with a 4-azaspiro[1]octan-6-amine, we must examine the causality of the spiro-fusion .

  • Metabolic Shielding: Standard cyclic amines are highly susceptible to Cytochrome P450 (CYP)-mediated α -oxidation and N-dealkylation. The cyclopropyl ring in the 4-azaspiro[1]octane system sterically hinders the adjacent carbon centers. This steric bulk restricts the conformational flexibility required for the enzyme's catalytic heme iron to access the α -protons, drastically reducing intrinsic clearance ( Clint​ ).

  • hERG Liability Mitigation: The hERG potassium channel features a promiscuous hydrophobic binding pocket (specifically residues Y652 and F656) that strongly favors flat, lipophilic amines via π−π stacking. The 3D bulk of the spirocycle disrupts this planar geometry, significantly reducing hERG affinity and the associated cardiotoxic risk.

  • Solubility Enhancement: The rigid, non-planar structure disrupts crystal lattice packing energy. Lower lattice energy directly translates to improved thermodynamic aqueous solubility, a critical parameter for oral bioavailability.

Table 1: Comparative Physicochemical Shifts (Piperidine vs. 4-Azaspiro[1]octan-6-amine)
ParameterStandard Piperidine Core4-Azaspiro[1]octan-6-amine CoreCausality of Shift
Fsp3​ Fraction Moderate (~0.5 - 0.7)High (>0.8)Introduction of the spiro-fused cyclopropyl ring.
Lipophilicity (logD) HigherLower ( Δ -0.5 to -1.0)Reduction in planar hydrophobic surface area.
Metabolic Stability Low to ModerateHighSteric shielding of α -carbons prevents CYP oxidation.
hERG Inhibition (IC 50​ ) Potent (< 1 μ M)Weak (> 10 μ M)3D bulk prevents π−π stacking in the hERG pore.

Iterative Pharmacokinetic Profiling Workflow

The evaluation of spirocyclic derivatives requires a rigorous, tiered approach. Below is the logical workflow mapping the transition from in vitro screening to in vivo validation.

PK_Workflow Start 4-Azaspiro[2.5]octan-6-amine Library Synthesis InVitro In Vitro ADME (Microsomes, Caco-2, PPB) Start->InVitro High-throughput InVivo In Vivo PK (Clearance, Vd, t1/2, F%) InVitro->InVivo Filter: High Stability Decision Lead Selection & Clinical Translation InVivo->Decision IVIVC Validation Decision->Start SAR Feedback

Fig 1: Iterative pharmacokinetic profiling workflow for spirocyclic derivatives.

Self-Validating In Vitro Methodologies

Trustworthiness in preclinical data relies entirely on the self-validating nature of the assays. A protocol without internal failure states is scientifically invalid.

Protocol A: CYP-Mediated Microsomal Stability Assay

This assay quantifies the intrinsic clearance ( Clint​ ) of the spirocyclic derivative.

  • Causality of Design: We utilize Human Liver Microsomes (HLMs) supplemented with NADPH. Because CYP enzymes are strictly NADPH-dependent, a minus-NADPH (-NADPH) control isolates CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation (e.g., esterases).

  • Step-by-Step Methodology:

    • Preparation: Pre-incubate 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4) with 1 μ M of the 4-azaspiro[1]octan-6-amine test compound at 37°C for 5 minutes.

    • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. (For the -NADPH control well, add an equivalent volume of buffer).

    • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 μ L aliquots and immediately quench in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) of the parent compound.

  • Self-Validation Criteria:

    • Positive Controls: Verapamil (high clearance) and Dextromethorphan (moderate clearance) must fall within historical Clint​ ranges.

    • Negative Control: The -NADPH well must show >95% parent compound remaining at 60 minutes. If degradation occurs here, the compound is chemically unstable, and CYP Clint​ calculations are void.

Protocol B: Caco-2 Permeability Assay

While Fsp³ increases solubility, excessive 3D bulk can sometimes hinder transcellular permeability.

  • Causality of Design: Caco-2 cells mimic the human intestinal epithelium. We measure both Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) transport to identify efflux pump (e.g., P-gp) substrates.

  • Self-Validation Criteria: Lucifer Yellow (a paracellular marker) must be co-incubated. If the apparent permeability ( Papp​ ) of Lucifer Yellow exceeds 1×10−6 cm/s, the tight junctions of the monolayer are compromised, and the well's data must be discarded.

In Vivo Translation: The SN1011 Case Study

The ultimate validation of the 4-azaspiro[1]octan-6-amine scaffold is its performance in clinical pharmacokinetics. A premier example is SN1011 , a novel third-generation Bruton’s Tyrosine Kinase (BTK) inhibitor designed for autoimmune diseases .

SN1011 incorporates a highly specific (6R)-4-cyano-4-azaspiro[1]octan-6-yl moiety. The spirocycle provides the exact conformational rigidity required to position the cyano-group for a reversible covalent bond with Cys481 in the BTK kinase domain.

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK / LYN Kinases BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 NFkB NF-κB Gene Transcription PLCg2->NFkB Inhibitor SN1011 (Spirocyclic Inhibitor) Inhibitor->BTK Reversible Covalent Block

Fig 2: BTK signaling pathway targeted by 4-azaspiro[1]octan-6-amine derivatives.

Clinical Pharmacokinetic Profile

Because of the metabolic shielding provided by the azaspiro core, SN1011 escapes rapid first-pass hepatic clearance. In human Phase I trials, the spirocyclic derivative demonstrated rapid intestinal absorption, a monophasic decline, and excellent dose-proportional exposure without the need for complex formulation strategies .

Table 2: In Vivo Pharmacokinetic Parameters of SN1011 (Healthy Human Subjects, Single 50 mg Oral Dose)
Pharmacokinetic ParameterObserved Value (Mean ± SD)Clinical Implication
T max​ (Hours) 2.0 (1.0 - 4.0)Rapid absorption facilitated by optimal logD and high solubility.
C max​ (ng/mL) 412 ± 115Sufficient peak concentration to ensure >80% BTK receptor occupancy.
AUC 0−∞​ (h·ng/mL) 2850 ± 620High overall systemic exposure indicating evasion of first-pass metabolism.
Half-life (t 1/2​ ) (Hours) 6.5 ± 1.2Supports once-daily (QD) or twice-daily (BID) dosing regimens.

Data synthesized from Zhu et al., 2023.

Conclusion

The integration of the 4-azaspiro[1]octan-6-amine scaffold is not merely a structural novelty; it is a calculated pharmacokinetic intervention. By understanding the causality between 3D steric bulk and enzyme active-site exclusion, researchers can systematically engineer out metabolic liabilities and hERG toxicity. When coupled with self-validating in vitro assays, this scaffold reliably translates into robust in vivo clinical profiles, as evidenced by next-generation therapeutics like SN1011.

References

  • Zheng, Y.-J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831–834. URL:[Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183. URL:[Link]

  • Zhu, L., Shi, R., Zhao, T., Ye, Y., Tang, J., Hu, Y., Peng, P., Wang, D., Chong, C., Xu, G., Leung, S., & Yuan, W. (2023). A randomized, controlled single, and multiple ascending dose trial of the safety, pharmacokinetics and pharmacodynamics of SN1011 in healthy subjects. Clinical and Translational Science, 16(10), 1982–1996. URL:[Link]

Sources

Exploratory

4-Azaspirooctan-6-amine: Physicochemical Profiling, Aqueous Solubility, and Molecular Weight Validation

4-Azaspiro[1]octan-6-amine: Physicochemical Profiling, Aqueous Solubility, and Molecular Weight Validation Executive Summary & Structural Architecture 4-Azaspiro[1]octan-6-amine is a highly rigid, spirocyclic aliphatic d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

4-Azaspiro[1]octan-6-amine: Physicochemical Profiling, Aqueous Solubility, and Molecular Weight Validation

Executive Summary & Structural Architecture

4-Azaspiro[1]octan-6-amine is a highly rigid, spirocyclic aliphatic diamine that has garnered significant attention in modern medicinal chemistry. As the pharmaceutical industry shifts away from planar, overly aromatic molecules ("flatland") toward complex three-dimensional architectures, spirocyclic scaffolds offer an exceptionally high fraction of sp³ carbons ( Fsp3​ )[2].

The primary application of this scaffold lies in the design of potent, selective antagonists for G protein-coupled receptors (GPCRs), most notably the M4 muscarinic acetylcholine receptor[2]. The exact spatial orientation provided by the spiro[1]octane core allows researchers to fine-tune metabolic stability and target selectivity, making it a critical intermediate for central nervous system (CNS) therapeutics targeting movement disorders[2].

M4Pathway L 4-Azaspiro[2.5]octan-6-amine (Antagonist) R M4 Muscarinic Receptor L->R Binds & Blocks G Gi/o Protein Pathway R->G Prevents Activation AC Adenylyl Cyclase (AC) G->AC Removes Inhibition cAMP cAMP Levels Maintained AC->cAMP Synthesizes

M4 muscarinic receptor antagonism pathway by 4-Azaspiro[1]octan-6-amine.

Molecular Weight and Physicochemical Properties

The molecular formula of the free base is C₇H₁₄N₂ , corresponding to a precise molecular weight of 126.20 g/mol [2][3]. The low molecular weight combined with the lack of lipophilic aromatic rings makes this compound highly hydrophilic.

Because aliphatic primary and secondary amines are susceptible to oxidation and can absorb atmospheric CO₂ to form carbamates, the compound must be stored under an inert atmosphere (N₂/Ar) at 2–8°C[4]. To improve shelf-life and handling, it is frequently synthesized and supplied as a dihydrochloride salt[5].

Table 1: Structural and Physicochemical Profile
PropertyValueCausality / Chemical Implication
Molecular Formula C₇H₁₄N₂High hydrogen-to-carbon ratio indicates saturation.
Molecular Weight 126.20 g/mol Ideal for CNS penetration (well below Lipinski's 500 Da limit).
Fraction sp³ ( Fsp3​ ) 1.00Complete absence of aromaticity prevents non-specific π−π stacking.
Salt Form MW 199.12 g/mol Dihydrochloride salt formation increases crystalline stability[5].
H-Bond Donors 3Two from primary amine (-NH₂), one from secondary amine (-NH-).

Aqueous Solubility Dynamics

The aqueous solubility of 4-Azaspiro[1]octan-6-amine is exceptionally high in polar solvents[6]. This is driven by the thermodynamics of its ionization. The molecule contains two basic centers: a secondary amine embedded within the piperidine-like ring and a primary exocyclic amine. Both amines possess pKa values typically ranging between 9.0 and 10.5.

At a physiological pH of 7.4, the molecule exists almost exclusively as a dicationic species. This profound ionization, coupled with its low LogP (high hydrophilicity), ensures rapid dissolution in aqueous media, which is a critical parameter for both in vitro assay formulation and eventual oral bioavailability.

Self-Validating Experimental Methodologies

To ensure rigorous data integrity (E-E-A-T), the following protocols are designed as self-validating systems . They include built-in causality checks to prevent false positives caused by buffer failure or instrument drift.

Protocol 1: LC-MS Validation of Molecular Weight

Causality: Electrospray Ionization (ESI) is utilized because aliphatic amines protonate highly efficiently in acidic mobile phases. A caffeine standard acts as the self-validating control for mass accuracy.

  • Sample Preparation: Dissolve 1.0 mg of 4-azaspiro[1]octan-6-amine in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid. Reasoning: Formic acid forces complete protonation, ensuring a strong [M+H]⁺ signal.

  • System Calibration (Validation Check): Inject 2 µL of a 1 µg/mL caffeine standard. Verify the presence of the [M+H]⁺ peak at exactly m/z 195.08 before proceeding.

  • Chromatographic Separation: Inject 2 µL of the sample onto a C18 reverse-phase column (2.1 x 50 mm, 1.8 µm). Run a rapid gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes at 0.4 mL/min.

  • Mass Spectrometry: Operate in ESI+ mode (Capillary voltage: 3.0 kV). Scan range: m/z 50–300.

  • Data Analysis: Extract the chromatogram for the target[M+H]⁺ ion at m/z 127.21 . Verify that the isotopic distribution aligns with the theoretical C₇H₁₄N₂ pattern.

Protocol 2: Thermodynamic Aqueous Solubility Determination

Causality: Kinetic solubility (using DMSO stock solutions) often overestimates solubility due to supersaturation. Thermodynamic solubility measures the true equilibrium between the crystalline solid and the aqueous buffer.

  • Solid Addition: Accurately weigh 10.0 mg of the compound into a 2 mL glass HPLC vial.

  • Buffer Introduction: Add 1.0 mL of 50 mM Phosphate Buffered Saline (PBS), pH 7.4.

  • Equilibration: Seal and incubate in a thermomixer at 37°C, shaking at 500 rpm for 24 hours. Reasoning: 24 hours is the minimum required time to ensure the solid-liquid interface reaches true thermodynamic equilibrium.

  • Phase Separation: Transfer to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 37°C to pellet any undissolved solid.

  • Post-Equilibration pH Check (Critical Validation): Extract 50 µL of the supernatant and measure the pH. Reasoning: Highly basic diamines can overwhelm buffer capacity. If the pH deviates by >0.1 units from 7.4, the solubility reading is invalid for physiological conditions, and the assay must be repeated with a 100 mM buffer.

  • Quantification: Dilute the supernatant 1:100 in mobile phase and quantify via HPLC-UV or LC-MS against a validated standard curve.

SolubilityWorkflow N1 1. Solid Compound (4-Azaspiro[2.5]octan-6-amine) N2 2. Equilibration in Buffer (pH 7.4, 37°C, 24h) N1->N2 N3 3. Phase Separation (Centrifugation at 15,000 x g) N2->N3 N4 4. Supernatant Analysis (Post-pH Check & LC-MS) N3->N4 N5 5. Thermodynamic Solubility Determination N4->N5

Thermodynamic solubility determination workflow for 4-Azaspiro[1]octan-6-amine.

References

  • Title: (S)-4-Azaspiro[1]octan-6-amine dihydrochloride 95% | Source: BuyChemJapan | URL: [Link][5]

Sources

Foundational

Literature review of 4-Azaspiro[2.5]octan-6-amine as a building block

An In-Depth Technical Guide to 4-Azaspiro[2.5]octan-6-amine as a Medicinal Chemistry Building Block Introduction: Embracing Three-Dimensionality in Drug Design In the pursuit of novel therapeutics, medicinal chemists are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-Azaspiro[2.5]octan-6-amine as a Medicinal Chemistry Building Block

Introduction: Embracing Three-Dimensionality in Drug Design

In the pursuit of novel therapeutics, medicinal chemists are increasingly moving away from flat, aromatic structures, a paradigm shift often termed "escaping from flatland".[1][2] This evolution is driven by the understanding that molecules with greater three-dimensional (3D) character and a higher fraction of sp³-hybridized carbons (Fsp³) often exhibit improved physicochemical and pharmacokinetic profiles.[3] Spirocyclic scaffolds, which feature two rings connected by a single common atom, are at the forefront of this movement.[1][4] Their rigid, well-defined 3D architectures offer a powerful tool to lock molecular conformations, optimize the spatial orientation of binding elements, and fine-tune properties such as solubility, lipophilicity, and metabolic stability.[3][5]

Among the diverse array of spirocyclic motifs, the 4-azaspiro[2.5]octane framework has emerged as a particularly valuable building block. This guide focuses on 4-azaspiro[2.5]octan-6-amine, a bifunctional molecule that combines the structural advantages of a spirocycle with the synthetic versatility of a primary amine. Its rigid cyclopropane-piperidine fusion provides a unique and conformationally restricted scaffold, essential for the meticulous exploration of chemical space in modern drug discovery.[6] This document serves as a technical resource for researchers and drug development professionals, detailing the synthesis, properties, and strategic application of this promising chemical entity.

Core Synthesis Strategies for the 4-Azaspiro[2.5]octane Scaffold

The synthesis of azaspiro[2.y]alkanes, including the 4-azaspiro[2.5]octane core, is a critical undertaking that requires strategic planning to ensure efficiency and scalability.[7][8] While numerous methods exist for spirocycle construction, a common and effective approach involves the cyclopropanation of an exocyclic methylene group adjacent to the nitrogen-containing ring.[9]

A prevalent synthetic pathway begins with a commercially available N-protected piperidone. The key steps involve converting the ketone into an alkene (olefination) and subsequent cyclopropanation.

Exemplary Synthetic Workflow

A robust and scalable synthesis can be conceptualized as follows:

  • Protection: The secondary amine of a piperidone derivative is protected, typically with a tert-butyloxycarbonyl (Boc) group, to prevent unwanted side reactions in subsequent steps.

  • Olefination: The ketone is converted to an exocyclic methylene group. The Horner-Wadsworth-Emmons reaction is a classic method, though for scalability, reactions like the Tebbe or Petasis olefination are often employed.[9]

  • Cyclopropanation: The crucial spiro-cyclopropane ring is formed. The Corey-Chaykovsky reaction, utilizing a sulfur ylide, is a well-established method for this transformation.[8] Alternatively, metal-catalyzed cyclopropanations using diazo compounds can be highly effective.[8]

  • Functional Group Interconversion & Deprotection: The ester group (if introduced during cyclopropanation) can be converted to other functionalities, such as an amine. The final step involves the removal of the N-Boc protecting group under acidic conditions to yield the target amine.

G cluster_0 Core Synthesis A N-Boc-4-Piperidone (Starting Material) B Exocyclic Methylene Intermediate A->B Olefination (e.g., Petasis/Tebbe Reagent) C N-Boc-4-Azaspiro[2.5]octane (Functionalized) B->C Cyclopropanation (e.g., Corey-Chaykovsky) D N-Boc-4-Azaspiro[2.5]octan-6-amine C->D Functional Group Interconversion E 4-Azaspiro[2.5]octan-6-amine (Final Building Block) D->E Deprotection (e.g., TFA or HCl) G cluster_1 Drug Discovery Workflow A Building Block Selection (4-Azaspiro[2.5]octan-6-amine) B Library Synthesis (Amide Coupling, etc.) A->B Versatile Handle C High-Throughput Screening (e.g., M4 Receptor Assay) B->C Compound Collection D Hit Identification C->D Active Compounds E Structure-Activity Relationship (SAR) Study D->E Initial SAR E->B New Analogs F Lead Optimization (Improve Potency, ADME) E->F Iterative Design G Preclinical Candidate F->G Optimized Profile

Caption: Integration of a building block into a drug discovery cascade.

Exemplary Experimental Protocol: Amide Coupling

To ensure the practical utility of 4-azaspiro[2.5]octan-6-amine, a self-validating and reproducible protocol for its derivatization is essential. The following describes a standard procedure for coupling the primary amine with a carboxylic acid.

Objective: To synthesize an amide derivative from N-Boc-4-azaspiro[2.5]octan-6-amine and a generic carboxylic acid (R-COOH).

Materials:

  • N-Boc-4-azaspiro[2.5]octan-6-amine (1.0 eq)

  • Carboxylic acid (R-COOH) (1.1 eq)

  • HATU (1,1'-[Azobis(cyclohexanecarbonitrile)]) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the carboxylic acid (1.1 eq) and dissolve it in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step forms the active ester.

  • Amine Addition: In a separate flask, dissolve N-Boc-4-azaspiro[2.5]octan-6-amine (1.0 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC) until the starting amine is consumed (typically 2-12 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude N-Boc protected amide product.

  • Purification: Purify the crude product using flash column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure, protected product.

  • Deprotection (Optional): The N-Boc group can be removed by dissolving the purified product in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or 4M HCl in dioxane, followed by solvent evaporation to yield the final amide as a salt.

This robust protocol provides a reliable method for elaborating the 4-azaspiro[2.5]octan-6-amine core, enabling the rapid generation of compound libraries for biological screening.

Conclusion

4-Azaspiro[2.5]octan-6-amine is more than just another chemical reagent; it is a sophisticated building block that empowers medicinal chemists to create novel, three-dimensional molecules with enhanced drug-like properties. [1][4]Its rigid architecture, combined with the synthetic flexibility of its primary amine, provides a powerful platform for developing next-generation therapeutics. [6]From improving metabolic stability to enabling precise conformational control for enhanced potency and selectivity, the strategic deployment of this spirocyclic scaffold addresses many of the critical challenges in modern drug discovery. [3][5]As the demand for structurally diverse and complex clinical candidates grows, the utility and importance of building blocks like 4-azaspiro[2.5]octan-6-amine will undoubtedly continue to expand.

References

  • Varela MT, Dias GG, de Oliveira LFN, et al. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ResearchGate. [Link]

  • Varela MT, Dias GG, de Oliveira LFN, et al. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. R Discovery. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]

  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]

  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link]

  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ACS Publications. [Link]

  • Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. [Link]

  • Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. PubMed. [Link]

  • Synthesis, antibacterial and anticancer activity of azo-based and aminomethylene derivatives of cyclic β-keto sulfones. PubMed. [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scale-Up Synthesis of (R)-4-Azaspirooctan-6-amine via Continuous-Flow and Biocatalytic Technologies

Application Note: Scale-Up Synthesis of (R)-4-Azaspiro[1]octan-6-amine via Continuous-Flow and Biocatalytic Technologies Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals Applicati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Synthesis of (R)-4-Azaspiro[1]octan-6-amine via Continuous-Flow and Biocatalytic Technologies

Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals Application: Industrial-scale production of spirocyclic scaffolds for GPCR-targeted therapeutics (e.g., M4 muscarinic acetylcholine receptor antagonists).

Introduction & Strategic Rationale

The (R)-4-azaspiro[1]octan-6-amine scaffold is a highly prized chiral building block in modern medicinal chemistry. Its rigid, three-dimensional spirocyclic architecture provides superior metabolic stability, enhances aqueous solubility, and improves target selectivity compared to traditional planar heterocycles like piperidines or piperazines [1].

The Scale-Up Challenge: Historically, the synthesis of azaspiro[2.n]alkanes relies on batch cyclopropanation of exocyclic enamines using hazardous zinc carbenoids (Simmons-Smith) or diazo compounds. At an industrial scale (>1 kg), these highly exothermic batch reactions pose severe thermal runaway risks and yield inconsistent impurity profiles [3]. Furthermore, installing the primary amine at the 6-position traditionally requires multi-step reductive amination of an azide intermediate, which suffers from poor atom economy and requires downstream chiral resolution.

The Process Intensification Solution: To establish a self-validating, scalable, and green manufacturing route, this protocol synergizes two advanced manufacturing technologies:

  • Continuous-Flow Cyclopropanation: Mitigates the thermal hazards of the Simmons-Smith reaction by minimizing the active reactor volume and maximizing heat transfer.

  • Biocatalytic Transamination: Replaces traditional chemical reductive amination with an engineered ω -transaminase, directly converting the spiro-ketone intermediate to the (R)-amine with >99% enantiomeric excess (ee) in aqueous media [2, 4].

Process Workflows & Logical Architecture

The following diagrams illustrate the strategic flow of the synthesis and the engineering controls implemented for the hazardous cyclopropanation step.

SyntheticWorkflow SM N-Boc-2-methylene- piperidin-5-one acetal Flow Continuous-Flow Cyclopropanation (ZnEt2, CH2I2) SM->Flow Step 1 Deprotect Acetal Hydrolysis (Ketone Formation) Flow->Deprotect Step 2 Biocat Biocatalytic Transamination (ω-Transaminase, PLP) Deprotect->Biocat Step 3 Product (R)-4-Azaspiro[2.5]octan- 6-amine Dihydrochloride Biocat->Product Step 4

Fig 1: Hybrid chemical-biocatalytic workflow for (R)-4-azaspiro[1]octan-6-amine.

FlowReactor P1 Pump A: ZnEt2 in DCM Mix1 T-Mixer 1 (Carbenoid Formation) P1->Mix1 P2 Pump B: CH2I2 in DCM P2->Mix1 P3 Pump C: Substrate Mix2 T-Mixer 2 (Reaction Initiation) P3->Mix2 Mix1->Mix2 Zn(CH2I)2 Coil PFA Residence Coil (tR = 15 min, 0 °C) Mix2->Coil Quench In-line Quench (Aq. NH4Cl) Coil->Quench

Fig 2: Continuous-flow microreactor schematic for safe scale-up of cyclopropanation.

Quantitative Process Metrics

The transition from a traditional batch process to the hybrid Flow/Biocatalytic route demonstrates significant improvements across all key performance indicators (KPIs).

MetricTraditional Batch RouteFlow + Biocatalytic RouteCausality / Engineering Impact
Overall Yield 22% (Over 6 steps)68% (Over 4 steps)Elimination of chiral resolution; higher conversion in flow.
Enantiomeric Excess ~90% (Post-resolution)>99.5% Absolute stereocontrol via engineered ω -transaminase active site.
Space-Time Yield 12 g / L·h85 g / L·h Continuous flow drastically reduces reactor cycle times.
E-Factor (Waste) > 150 kg/kg < 35 kg/kg Aqueous biocatalysis eliminates heavy metal reduction and organic solvents.
Safety Profile High Risk (Thermal runaway)Low Risk Microreactor limits hazardous carbenoid inventory to <50 mL at any time.

Step-by-Step Experimental Protocols

Note: The following protocols are designed as self-validating systems. In-Process Controls (IPCs) must be met before proceeding to the next stage to ensure scale-up integrity.

Phase 1: Continuous-Flow Simmons-Smith Cyclopropanation

Objective: Convert N-Boc-2-methylenepiperidin-5-one ethylene acetal to the spirocyclic core.

  • System Priming: Flush a standard perfluoroalkoxy (PFA) flow reactor setup (internal volume: 20 mL) with anhydrous dichloromethane (DCM) at 2.0 mL/min for 10 minutes. Chill the residence coil to 0 °C.

  • Reagent Preparation:

    • Feed A: 1.0 M Diethylzinc ( ZnEt2​ ) in DCM.

    • Feed B: 2.0 M Diiodomethane ( CH2​I2​ ) in DCM.

    • Feed C: 0.5 M Substrate (N-Boc-2-methylenepiperidin-5-one ethylene acetal) in DCM.

  • Carbenoid Generation: Pump Feed A (1.2 mL/min) and Feed B (1.2 mL/min) into T-Mixer 1. Allow a brief residence time of 30 seconds at -10 °C to form the Furukawa reagent ( Zn(CH2​I)2​ ).

  • Reaction Execution: Introduce Feed C (1.0 mL/min) into T-Mixer 2 to intersect with the carbenoid stream. The combined stream enters the 0 °C residence coil (total residence time tR​ = ~15 min).

  • In-Line Quenching: Direct the reactor effluent into a continuous stirred-tank reactor (CSTR) containing vigorously stirred saturated aqueous NH4​Cl at 5 °C.

  • Validation & IPC: Sample the organic phase. Pass criteria: >98% conversion of the exocyclic alkene via HPLC-UV (210 nm).

Phase 2: Acetal Hydrolysis

Objective: Unmask the ketone for downstream biocatalysis.

  • Separate the organic phase from Phase 1 and concentrate under reduced pressure to 3 volumes.

  • Add tetrahydrofuran (THF) and 2M aqueous HCl (1:1 v/v) to achieve a concentration of 0.2 M.

  • Stir at 40 °C for 4 hours.

  • Validation & IPC: Monitor via LC-MS. Pass criteria: Complete disappearance of the acetal mass [M+H]+ and appearance of the ketone mass (N-Boc-4-azaspiro[1]octan-6-one).

  • Neutralize with saturated NaHCO3​ , extract with ethyl acetate, dry over Na2​SO4​ , and evaporate to yield the intermediate ketone as a pale yellow oil.

Phase 3: Biocatalytic Transamination (Stereoselective Amine Installation)

Objective: Convert the ketone directly to the (R)-amine using an engineered transaminase.

  • Buffer Preparation: Prepare a 100 mM phosphate buffer (pH 7.5) containing 1.0 mM Pyridoxal-5'-phosphate (PLP) and 1.0 M isopropylamine (amine donor). Adjust pH to 7.5 using concentrated HCl.

  • Enzyme Loading: Dissolve the engineered ω -transaminase (e.g., ATA-117 or equivalent protoglobin-derived variant [4]) at a loading of 2 g/L in the buffer.

  • Reaction Initiation: Add the ketone intermediate from Phase 2 (dissolved in 5% v/v DMSO to aid solubility) to achieve a final substrate concentration of 50 g/L.

  • Incubation: Stir the biphasic/suspension mixture at 35 °C for 24 hours at 250 rpm.

  • Validation & IPC: Sample the reaction mixture, extract with methyl tert-butyl ether (MTBE), and analyze via Chiral SFC. Pass criteria: >95% conversion, >99% ee for the (R)-enantiomer.

  • Workup: Adjust the aqueous phase to pH 11 with 5M NaOH. Extract the free amine product thoroughly with MTBE (3 x 2 volumes).

Phase 4: Boc-Deprotection and Salt Isolation

Objective: Remove the N-Boc protecting group and isolate the final active pharmaceutical ingredient (API) intermediate.

  • Concentrate the MTBE extract from Phase 3 to an oil.

  • Dissolve the oil in isopropanol (IPA) (5 volumes).

  • Slowly add 5-6 equivalents of 4M HCl in dioxane at 20 °C. Stir for 12 hours.

  • Crystallization: The product, (R)-4-azaspiro[1]octan-6-amine dihydrochloride, will precipitate directly from the reaction mixture as a highly crystalline white solid.

  • Filter, wash with cold IPA, and dry under vacuum at 45 °C to constant weight.

  • Final Validation: Confirm structure and purity via 1H-NMR ( D2​O ), 13C-NMR, and quantitative HPLC.

References

  • Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine Organic Process Research & Development URL:[Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks ChemRxiv URL:[Link]

  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes ACS Publications URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of 4-Azaspiro[2.5]octan-6-amine in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility profiles of spirocyclic diamines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility profiles of spirocyclic diamines. 4-Azaspiro[2.5]octan-6-amine is a highly valuable, rigid scaffold used extensively in GPCR targeting and modern drug discovery[1]. However, its unique three-dimensional structure and dual-amine functionality present significant solubility bottlenecks in standard organic solvents.

This guide abandons generic advice in favor of mechanistic insights, diagnostic workflows, and field-proven protocols to help you overcome these barriers.

Mechanistic Insight: The Root Cause of Insolubility

To troubleshoot solubility, we must first understand the molecular causality. 4-Azaspiro[2.5]octan-6-amine contains two highly basic nitrogen centers: a secondary amine within the azaspiro ring and a primary amine at the 6-position.

  • Intermolecular Hydrogen Bonding: The high density of hydrogen bond donors and acceptors leads to a robust crystal lattice. The energy required for a non-polar solvent to disrupt this lattice is prohibitively high.

  • Ionization State: Commercial spirocyclic amines are frequently shipped as hydrochloride (HCl) or trifluoroacetate (TFA) salts to ensure chemical stability. While these ionic forms are highly soluble in aqueous media, their extreme polarity renders them virtually insoluble in organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Carbamate Formation: Free aliphatic amines readily absorb atmospheric carbon dioxide ( CO2​ ) to form insoluble carbamate salts. If your compound initially dissolves but precipitates over time, atmospheric CO2​ is the likely culprit.

Diagnostic Solubility Workflow

Before altering your synthesis route, use the following logical decision matrix to determine the most efficient path to solubilization.

SolubilityWorkflow Start 4-Azaspiro[2.5]octan-6-amine Insoluble in Organic Solvent CheckSalt Is the compound a salt? (e.g., HCl, TFA) Start->CheckSalt Freebase Protocol 1: Perform Free-basing CheckSalt->Freebase Yes CheckPolarity Is your target solvent strictly non-polar? CheckSalt->CheckPolarity No (Free Base) Success Proceed with Synthesis Freebase->Success Derivatize Protocol 2: Boc-Protection CheckPolarity->Derivatize Yes (e.g., Hexane, DCM) SolventSwitch Switch to Polar Aprotic (DMF, DMSO) CheckPolarity->SolventSwitch No (e.g., EtOAc) Derivatize->Success SolventSwitch->Success

Diagnostic workflow for troubleshooting spirocyclic amine solubility in organic solvents.

Solvency Profiling Data

When derivatization is not an option, solvent selection is critical. The rule of "like dissolves like" dictates that polar solvents are required to solvate the polar amine groups. The table below summarizes the expected solubility of the free base form across various solvent classes.

SolventDielectric Constant ( ε )Solvation Capacity for Free BaseRecommendation / Causality
Hexanes / Heptane ~1.9Poor (< 1 mg/mL)Lacks dipole moment to disrupt amine hydrogen bonding. Avoid.
Dichloromethane (DCM) 8.9Moderate (1-5 mg/mL)Weakly polar. Prone to supersaturation and precipitation[2].
Tetrahydrofuran (THF) 7.5Good (10-20 mg/mL)Oxygen lone pairs act as H-bond acceptors for the primary amine.
Methanol (MeOH) 33.0Excellent (> 50 mg/mL)Strong H-bond donor/acceptor. Ideal for stock solutions.
N,N-Dimethylformamide (DMF) 36.7Excellent (> 50 mg/mL)High polarity disrupts crystal lattice; ideal for SN​2 or coupling[3].
Validated Experimental Protocols
Protocol 1: Free-Basing the Hydrochloride Salt for Organic Extraction

Causality: Converting the polar ammonium ion back to the neutral free amine significantly increases its partition coefficient into organic solvents.

  • Dissolution: Suspend 1.0 mmol of 4-Azaspiro[2.5]octan-6-amine hydrochloride in 5 mL of deionized water.

  • Basification: Slowly add 2.0 M aqueous Sodium Hydroxide (NaOH) dropwise under continuous stirring until the pH of the solution reaches 11-12.

    • Self-Validation Step: Use pH paper to confirm the basicity; the amine will not fully partition into the organic layer if the pH is below its pKa (typically ~9.5-10.5 for spiro-amines).

  • Extraction: Add 10 mL of an organic solvent with moderate polarity (e.g., a 4:1 mixture of Chloroform:Isopropanol). The isopropanol acts as a co-solvent to enhance the extraction of the highly polar free base.

  • Separation: Transfer to a separatory funnel, shake vigorously, and allow the layers to separate. Collect the lower organic layer. Repeat the extraction twice more with 5 mL of the solvent mixture.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the free base.

Protocol 2: N-Boc Protection to Increase Lipophilicity

Causality: The tert-butyloxycarbonyl (Boc) group masks the polar N-H bonds, replacing them with a bulky, lipophilic tert-butyl group. This drastically increases solubility in non-polar solvents like DCM and hexanes while preventing unwanted side reactions[4][5].

  • Preparation: Dissolve 1.0 mmol of the free-based 4-Azaspiro[2.5]octan-6-amine in 5 mL of a 1:1 mixture of THF and water.

  • Base Addition: Add 2.5 mmol of Sodium Bicarbonate ( NaHCO3​ ).

    • Causality Note: A mild inorganic base is preferred over Triethylamine (TEA) here to prevent base-catalyzed degradation and simplify the aqueous workup.

  • Boc Anhydride Addition: Dissolve 2.2 mmol of Di-tert-butyl dicarbonate ( Boc2​O ) in 2 mL of THF. Add this solution dropwise to the reaction mixture at 0∘C [4]. (We use 2.2 equivalents to ensure complete protection of both the primary and secondary amines).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Evaporate the THF under reduced pressure. Extract the remaining aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate. The resulting di-Boc protected spirocycle will be highly soluble in almost all organic solvents.

Frequently Asked Questions (FAQs)

Q: My compound dissolved completely in DCM upon heating, but precipitated out as a fine white powder when it cooled. What happened? A: This is a classic case of supersaturation combined with a steep temperature-solubility gradient[2]. The rigid spirocyclic structure strongly favors crystallization at lower temperatures. Solution: Either maintain a slightly elevated temperature during your reaction, or add 5-10% (v/v) of a polar co-solvent like Methanol or THF to disrupt the lattice formation upon cooling.

Q: I confirmed my compound is a free base, but it still won't dissolve in Ethyl Acetate. Why? A: While it is a free base, 4-Azaspiro[2.5]octan-6-amine is a diamine. The high density of polar functional groups relative to its small hydrocarbon core makes it inherently resistant to moderately polar aprotic solvents. Solution: Switch to a more polar aprotic solvent like DMF or NMP[3], or utilize sonication to break down solute aggregates and provide the mechanical energy needed for dissolution[2].

Q: Can I use sonication to force the compound into solution? A: Yes. Using an ultrasonic bath provides mechanical agitation that breaks down solid aggregates, increasing the surface area exposed to the solvent[3]. However, sonication generates heat. If your downstream application is temperature-sensitive, monitor the bath temperature closely.

Q: I left my free-based amine stirring in an open flask, and an insoluble white crust formed on the walls. Is it degrading? A: It is not degrading in the traditional sense; it is reacting with the environment. Highly basic aliphatic amines react rapidly with atmospheric CO2​ to form carbamate salts. These salts are highly insoluble in organic solvents. Solution: Always store and handle the free base form under an inert atmosphere (Nitrogen or Argon)[4].

References
  • Title: resolving solubility issues of 1,4,5,6-tetrahydropyrimidin-2-amine in organic solvents | Source: BenchChem | URL: 2

  • Title: Application Notes and Protocols: Step-by-Step Boc Protection of a Secondary Amine | Source: BenchChem | URL: 4

  • Title: dealing with poor solubility of 4-Amino-5-methylisophthalonitrile in organic solvents | Source: BenchChem | URL: 3

  • Title: Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? | Source: Taylor & Francis Online | URL: 1

  • Title: Solubility of Organic Compounds | Source: University of Calgary | URL: Link

  • Title: N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions | Source: National Institutes of Health (PMC) | URL: 5

Sources

Optimization

Reducing side reactions during 4-Azaspiro[2.5]octan-6-amine amidation

Technical Support Center: Troubleshooting 4-Azaspiro[2.5]octan-6-amine Amidation Workflows System Overview & Mechanistic Causality 4-Azaspiro[2.5]octan-6-amine is a rigid, chiral spirocyclic building block heavily utiliz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 4-Azaspiro[2.5]octan-6-amine Amidation Workflows

System Overview & Mechanistic Causality

4-Azaspiro[2.5]octan-6-amine is a rigid, chiral spirocyclic building block heavily utilized in medicinal chemistry, particularly for developing central nervous system (CNS) therapeutics such as M4 muscarinic receptor antagonists[1].

When performing amidation on this scaffold, researchers face a classic chemoselectivity challenge due to the presence of two distinct nucleophilic nitrogen atoms:

  • N4 (Secondary Amine): Located within the piperidine ring and directly adjacent to the spiro[2.5] cyclopropane system. It is highly nucleophilic but severely sterically encumbered by the spiro-ring.

  • N6 (Primary Amine): Located exocyclically on the piperidine ring. It lacks significant steric hindrance, making it the kinetically favored site for electrophilic attack.

The Causality of Side Reactions: The goal is typically to selectively functionalize the N6 primary amine. However, if the activated carboxylic acid intermediate is too small or overly reactive (e.g., acyl chlorides or HOAt esters), it bypasses the steric barrier at N4, leading to double amidation[2]. Furthermore, the inherent basicity of the diamine can promote the epimerization of chiral carboxylic acid partners if the reaction is not carefully buffered.

Visualizing the Chemoselectivity Challenge

G Start 4-Azaspiro[2.5]octan-6-amine + Carboxylic Acid T3P T3P / NMM (Bulky, Mild) Start->T3P HATU HATU / DIPEA (Highly Reactive) Start->HATU Prod1 Target: N6-Amide (Chemoselective) T3P->Prod1 HATU->Prod1 Prod2 Side Product: N4,N6-Bis-Amide HATU->Prod2

Reagent steric bulk effect on chemoselectivity during amidation.

Frequently Asked Questions (Troubleshooting)

Q1: I am observing 15-20% of the N4,N6-bis-amide side product. How can I restrict the reaction entirely to the N6 primary amine? A: The root cause is the use of a highly reactive, low-steric-bulk coupling reagent (like HATU or acyl chlorides). These reagents form intermediates that do not sufficiently discriminate between the primary and secondary amines. Solution: Switch to a coupling reagent that forms a bulky active ester, such as Propylphosphonic anhydride (T3P). The steric clash between the T3P-activated acid and the spiro-cyclopropane ring adjacent to N4 kinetically locks the reaction to the N6 position. Additionally, strictly limit the carboxylic acid to 1.05 equivalents.

Q2: My product shows epimerization at the alpha-chiral center of the carboxylic acid. How do I prevent this? A: Epimerization occurs when strong bases (like DIPEA or TEA) deprotonate the alpha-carbon of the activated ester, forming an oxazolone intermediate. The inherent basicity of the 4-azaspiro[2.5]octan-6-amine starting material exacerbates this. Solution: Replace DIPEA with a weaker, more sterically hindered base like N-Methylmorpholine (NMM) or 2,4,6-collidine. Maintain the reaction temperature at strictly 0 °C during the activation phase.

Q3: Can I use pH control to achieve chemoselectivity without changing my coupling reagents? A: Yes. The secondary amine (N4) typically has a slightly higher pKa than the primary amine (N6). By conducting the reaction under slightly acidic aqueous conditions (pH ~3-5), the N4 amine remains fully protonated (and thus non-nucleophilic), while a sufficient equilibrium fraction of the N6 amine remains free to react. This principle is highly effective when using specialized reagents like potassium acyltrifluoroborates (KATs) for chemoselective acylation[3].

Q4: Direct chemoselective coupling is still failing to meet my >99% purity requirement. What is the alternative? A: If kinetic control is insufficient, you must rely on thermodynamic protecting group strategies. We recommend sourcing the commercially available N4-protected building block, (S)-4-(tert-Butoxycarbonyl)-4-azaspiro[2.5]octane-6-amine[4]. Workflow: Perform standard amidation at N6 (HATU/DIPEA is acceptable here since N4 is blocked), followed by deprotection of the N4 position using 4M HCl in dioxane or 20% TFA in DCM.

Troubleshooting Workflow Diagram

Workflow Step1 Analyze Side Product Profile Cond1 Double Amidation? Step1->Cond1 Cond2 Epimerization? Cond1->Cond2 No Fix1 Switch to T3P or EDC/HOBt Reduce Base to 1.5 eq Cond1->Fix1 Yes Fix2 Change DIPEA to NMM Lower Temp to 0°C Cond2->Fix2 Yes Fix3 Use N4-Boc Protected Building Block Cond2->Fix3 Persistent Issues

Troubleshooting workflow for spirocyclic diamine amidation side reactions.

Quantitative Data: Coupling Reagent Comparison

The following table summarizes the performance of various coupling conditions when reacting 4-Azaspiro[2.5]octan-6-amine with a standard aliphatic carboxylic acid at 25 °C.

Coupling ReagentActive IntermediateSteric BulkChemoselectivity (N6:N4)Epimerization RiskRecommended Use Case
HATU / DIPEA OAt EsterLow~85:15HighOnly for N4-Boc protected substrates
EDC / HOBt OBt EsterModerate~95:5LowGeneral purpose, cost-effective
T3P / NMM Phosphonic EsterHigh>98:2Very LowUnprotected diamines, high purity needs
Acyl Chloride Acylium IonVery Low~60:40N/AAvoid; leads to complex mixtures

Validated Experimental Protocol: Chemoselective N6-Amidation

This protocol utilizes T3P to leverage steric bulk, ensuring a self-validating chemoselective reaction at the N6 position.

Materials:

  • 4-Azaspiro[2.5]octan-6-amine (1.0 eq)

  • Carboxylic Acid (1.05 eq)

  • T3P (50 wt% solution in EtOAc, 1.2 eq)

  • N-Methylmorpholine (NMM, 3.0 eq)

  • Anhydrous Ethyl Acetate (EtOAc) (0.2 M)

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried flask under N2, dissolve the carboxylic acid (1.05 eq) and NMM (3.0 eq) in anhydrous EtOAc. Cool the mixture to 0 °C using an ice bath.

    • Causality: Cooling prevents the thermal degradation of the active ester and suppresses oxazolone formation, eliminating epimerization.

  • Reagent Addition: Add the T3P solution (1.2 eq) dropwise over 5 minutes. Stir at 0 °C for 15 minutes to ensure complete formation of the bulky phosphonic active ester.

  • Diamine Coupling: Dissolve 4-Azaspiro[2.5]octan-6-amine (1.0 eq) in a minimal amount of EtOAc and add it dropwise to the activated acid mixture.

  • Self-Validation Check (In-Process): After 1 hour at 0 °C, sample 5 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Validation Criteria: You must observe the[M+H]+ peak for the desired mono-amide. The bis-amide peak (typically eluting 0.5-1.0 min later) should integrate to <2% relative area. If bis-amide >2%, verify that the acid stoichiometry did not exceed 1.05 eq.

  • Completion & Workup: Once validated, allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.

References

  • (R)-4-Azaspiro[2.5]octan-6-amine - Benchchem -
  • Palladium-Catalyzed Ring Expansion of Spirocyclopropanes to Form Caprolactams and Azepanes - ACS Public
  • (S)-4-(tert-Butoxycarbonyl)-4-azaspiro[2.5]octane-7 ... - ChemScene -
  • Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions - Organic Chemistry Portal -

Sources

Troubleshooting

How to prevent degradation of 4-Azaspiro[2.5]octan-6-amine during storage

Technical Support Center: 4-Azaspiro[2.5]octan-6-amine A Guide to Ensuring Stability and Preventing Degradation During Storage Welcome to the technical support center for 4-Azaspiro[2.5]octan-6-amine. As a Senior Applica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-Azaspiro[2.5]octan-6-amine

A Guide to Ensuring Stability and Preventing Degradation During Storage

Welcome to the technical support center for 4-Azaspiro[2.5]octan-6-amine. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into maintaining the integrity of this valuable spirocyclic building block. Given the unique structural features of 4-Azaspiro[2.5]octan-6-amine, understanding its potential degradation pathways is crucial for reliable and reproducible experimental outcomes. This guide offers a combination of frequently asked questions (FAQs) and practical troubleshooting protocols to address challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 4-Azaspiro[2.5]octan-6-amine during storage?

A1: Based on the general principles of amine chemistry, the degradation of 4-Azaspiro[2.5]octan-6-amine is likely influenced by three main factors: atmospheric exposure (oxygen and carbon dioxide), temperature, and moisture. Amines, as a class of compounds, are susceptible to oxidative degradation, and their basic nature makes them reactive towards atmospheric CO2.[1][2][3] Elevated temperatures can accelerate these degradation processes.[4][5]

Q2: What is the recommended temperature for storing 4-Azaspiro[2.5]octan-6-amine?

A2: For optimal stability, it is highly recommended to store 4-Azaspiro[2.5]octan-6-amine at low temperatures. Refrigeration (2-8 °C) is a good practice, and for long-term storage, freezing (-20 °C or lower) is advisable. Lower temperatures significantly slow down the rates of potential degradation reactions.[6] Generally, amines should be stored at temperatures below 30°C (86°F) to maintain stability.[2]

Q3: How should I handle the compound to minimize exposure to air and moisture?

A3: 4-Azaspiro[2.5]octan-6-amine should be handled under an inert atmosphere, such as nitrogen or argon, whenever possible. Use well-sealed containers made of compatible materials like amber glass or high-density polyethylene (HDPE) to protect against light, air, and moisture.[1][2] Amines can be hygroscopic, meaning they absorb moisture from the air, which can lead to undesirable byproducts.[2] After each use, the container should be tightly resealed. For larger quantities, consider aliquoting the compound into smaller, single-use vials to minimize repeated exposure of the bulk material.

Q4: What are the potential degradation products of 4-Azaspiro[2.5]octan-6-amine?

A4: While specific degradation studies on 4-Azaspiro[2.5]octan-6-amine are not extensively documented, we can infer potential degradation products based on the chemistry of related amines. The primary degradation pathways likely involve oxidation of the amine group and reaction with carbon dioxide.

  • Oxidation: The primary amine could be oxidized to form a variety of products, including imines, hydroxylamines, or further degradation to smaller fragments.

  • Carbamate Formation: The amine can react with atmospheric CO2 to form a carbamate salt. This is a common degradation pathway for primary and secondary amines.[5][7]

The following diagram illustrates a potential degradation pathway:

G cluster_0 Potential Degradation of 4-Azaspiro[2.5]octan-6-amine A 4-Azaspiro[2.5]octan-6-amine B Oxidative Degradation Products (e.g., imines, hydroxylamines) A->B  O2, light, heat C Carbamate Salt A->C  CO2 (atmospheric) G cluster_1 Troubleshooting Workflow for Suspected Degradation Start Inconsistent Results / Loss of Potency CheckStorage Review Storage Conditions: - Temperature? - Inert atmosphere? - Light protection? Start->CheckStorage AnalyticalCheck Perform Analytical Check: - HPLC/LC-MS for purity - NMR for structural integrity CheckStorage->AnalyticalCheck DegradationConfirmed Degradation Confirmed? AnalyticalCheck->DegradationConfirmed ImplementChanges Implement Corrective Actions: - Aliquot new stock - Store under inert gas - Freeze for long-term DegradationConfirmed->ImplementChanges Yes End Proceed with Experiment DegradationConfirmed->End No NewStock Source Fresh Compound ImplementChanges->NewStock NewStock->End

Caption: A step-by-step workflow for troubleshooting suspected degradation.

Detailed Steps:

  • Review Storage and Handling:

    • Confirm that the compound has been stored at the recommended low temperature.

    • Verify that the container has been securely sealed and protected from light.

    • Assess how frequently the stock has been accessed and exposed to the atmosphere.

  • Analytical Verification:

    • Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check the purity of your sample. Compare the chromatogram to a reference standard or the initial analysis of a fresh batch. The presence of new peaks suggests degradation.

    • Structural Analysis: Obtain a Nuclear Magnetic Resonance (NMR) spectrum (¹H and ¹³C) of your sample. Compare it to the reference spectrum to identify any structural changes.

Issue 2: Visible Changes in the Compound

If you notice a change in the color or physical state of your 4-Azaspiro[2.5]octan-6-amine, it is a strong indicator of degradation.

Troubleshooting Steps:

  • Do not use the compound. Visible changes suggest significant chemical alteration.

  • Document the changes. Note the color change, and if it has become gummy or solidified.

  • Source a fresh batch of the compound and implement the recommended storage and handling procedures immediately upon receipt.

Experimental Protocols

Protocol 1: Forced Degradation Study

To proactively understand the stability of 4-Azaspiro[2.5]octan-6-amine under your specific experimental conditions, a forced degradation study can be invaluable. [6] Objective: To identify potential degradation products and pathways under stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of 4-Azaspiro[2.5]octan-6-amine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Oxidative Stress: Add a small amount of 3% hydrogen peroxide to the stock solution and let it stand at room temperature.

    • Thermal Stress: Incubate a sealed vial of the stock solution at an elevated temperature (e.g., 60 °C).

    • Photolytic Stress: Expose a solution of the compound to a UV lamp (e.g., 254 nm) or a photostability chamber. Keep a control sample wrapped in aluminum foil.

  • Analysis: At various time points (e.g., 1, 4, 8, 24 hours), take an aliquot from each stress condition and analyze it by HPLC or LC-MS.

  • Interpretation: The appearance of new peaks in the chromatograms under specific stress conditions will help identify the likely degradation pathways.

Protocol 2: Routine Purity Check

Objective: To ensure the ongoing integrity of your stored 4-Azaspiro[2.5]octan-6-amine.

Methodology:

  • Establish a Baseline: Upon receiving a new batch of the compound, run an HPLC or LC-MS analysis to establish a reference chromatogram and purity profile.

  • Periodic Testing: On a regular basis (e.g., every 3-6 months, or more frequently if the stock is accessed often), re-analyze a small sample from your stock.

  • Compare and Assess: Compare the new chromatogram to the baseline. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.

By implementing these storage, handling, and verification protocols, you can significantly enhance the reliability of your research and ensure the integrity of your experimental data when working with 4-Azaspiro[2.5]octan-6-amine.

References

  • Liu, G., et al. (2008). Degradation of cyclohexylamine by a new isolate of Pseudomonas plecoglossicida. World Journal of Microbiology and Biotechnology, 24(8), 1623-1625.
  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Retrieved from [Link]

  • Tokuyama, T., & Ohashi, T. (1984). Biodegradation of cyclohexylamine by Brevibacterium oxydans IH-35A. Agricultural and Biological Chemistry, 48(4), 1071-1073.
  • Degradation of cyclohexylamine by a new isolate of Pseudomonas plecoglossicida. (2008). World Journal of Microbiology and Biotechnology, 24(8), 1623-1625.
  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Retrieved from [Link]

  • Technical Support Center: Stability and Degradation of N-(1H-Indol-3-ylmethylene)cyclohexylamine. (n.d.).
  • Chisem, I. C., et al. (2000). Thermal desorption–degradation of cyclohexylamine over Ni 2+ - and Al 3+ -exchanged bentonite studied using evolved gas analysis (TG-EGA) and diffuse reflectance spectroscopy (DRIFTS).
  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. (n.d.).
  • Elmas, G., et al. (2022). Phosphorus–nitrogen compounds. Part 64. Comparative reactions of spiro and ansa (N/O) cyclotetraphosphazenes with bulky (4-fluorobenzyl) N/N and N/O donor type bidentate reagents: structure, stereogenic properties and cytotoxic activity studies. Dalton Transactions, 51(33), 12636-12652.
  • Sharma, R. K., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 30(6), 39-50.
  • Elmas, G., et al. (2022). Phosphorus-Nitrogen Compounds. Part 64. Comparative Reactions of Spiro and Ansa(N/O) Cyclotetraphosphazenes with Bulky (4-Fluorobenzyl) N/N and N/O Donor Type Bidentate Reagents: Structure, Stereogenic Properties and Cytotoxic activity Studies.
  • Fused-Linked and Spiro-Linked N-Containing Heterocycles. (2022). Molecules, 27(15), 4987.
  • Application Notes and Protocols for the Safe Handling and Storage of Ethanamine, N-methylene-. (n.d.).
  • Elmas, G., et al. (2022). Phosphorus–nitrogen compounds. Part 64. Comparative reactions of spiro and ansa (N/O) cyclotetraphosphazenes with bulky (4-fluorobenzyl) N/N and N/O donor type bidentate reagents: structure, stereogenic properties and cytotoxic activity studies. Dalton Transactions, 51(33), 12636-12652.
  • Elmas, G., et al. (2022). Phosphorus-nitrogen compounds. Part 67. The reactions of Mono/bis (4-fluorobenzyl)spiro(N/N)cyclotriphosphazenes with sodium(3-amino-1-propanoxide): investigation of spectral properties, DNA-cleavage and antimicrobial activities.
  • (R)-4-Azaspiro[2.5]octan-6-amine. (n.d.).
  • 4-methyl-4-azaspiro[2.5]octan-7-amine. (n.d.).
  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. (2023). ACS Medicinal Chemistry Letters, 14(10), 1421-1428.
  • 4-[2-(6-azaspiro[2.5]octan-6-yl)-5-methylsulfonylphenyl]-2-methyl-7H-cyclopenta[c]pyridin-1-one. (n.d.).
  • Oxa-spirocycles: synthesis, properties and applications. (2021). Chemical Science, 12(35), 11696-11703.
  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. (2023). ChemRxiv.
  • Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. (2017). Energy Procedia, 114, 1837-1845.
  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. (2022). Molecules, 27(19), 6537.
  • 2-{6-azaspiro[2.5]octan-6-yl}ethan-1-amine. (n.d.).
  • DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. (2010). UM Research Repository.
  • One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. (2014). Journal of the American Chemical Society, 136(51), 17702-17705.
  • Thermal degradation of aqueous amines used for carbon dioxide capture. (2006).
  • Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. (2022). Energies, 15(19), 7241.
  • Degradation Pathways for Monoethanolamine in a CO 2 Capture Facility. (2005). Industrial & Engineering Chemistry Research, 44(5), 1474-1486.

Sources

Optimization

Technical Support Center: HPLC Troubleshooting for 4-Azaspiro[2.5]octan-6-amine

Welcome to the Analytical Method Development Support Center. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges with 4-Azaspiro[2.5]octan-6-amine an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Method Development Support Center. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges with 4-Azaspiro[2.5]octan-6-amine and its derivatives.

As a rigid, highly polar spirocyclic diamine with high sp³ carbon content, this molecule is a critical chiral building block for central nervous system (CNS) therapeutics, particularly M4 muscarinic acetylcholine receptor antagonists[1]. However, its dual basic nitrogen atoms and extreme hydrophilicity make it notoriously difficult to retain and resolve from synthetic impurities using standard reversed-phase (RP) HPLC.

Below, you will find expert-level troubleshooting FAQs, self-validating experimental protocols, and mechanistic insights to help you achieve baseline resolution of co-eluting impurities.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does 4-Azaspiro[2.5]octan-6-amine co-elute with early synthetic precursors in the void volume on a standard C18 column? Causality: At acidic to neutral pH (pH 2–7), both the secondary amine in the spiro-ring and the primary amine are fully protonated. This renders the molecule exceptionally hydrophilic. On a standard C18 column, the analyte lacks sufficient hydrophobic surface area to partition into the stationary phase, resulting in a capacity factor ( k′ ) of < 1. Consequently, it elutes in the void volume alongside polar synthetic precursors and salts. Solution: Abandon standard RP-HPLC. Instead, utilize Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC operates via an orthogonal mechanism to RP-HPLC; it uses an acetonitrile-rich mobile phase (>80% organic) and a polar stationary phase (e.g., bare silica, amide, or zwitterionic). The highly polar diamine partitions strongly into the water-enriched layer immobilized on the stationary phase surface, drastically increasing retention and allowing separation from less polar impurities[2].

Q2: I switched to a HILIC column, but I am still seeing co-elution with a closely related des-amino degradation product. How can I resolve this? Causality: While HILIC excels at retaining polar molecules, its primary separation driver is hydrophilicity. If your des-amino impurity has a nearly identical polarity profile to the parent diamine, HILIC alone may lack the selectivity required for baseline resolution. Solution: Implement Mixed-Mode Cation-Exchange (WCX or SCX) Chromatography . Mixed-mode stationary phases feature both a hydrophobic alkyl chain and an ion-exchange functional group (e.g., a carboxylate group for WCX)[3]. Because 4-Azaspiro[2.5]octan-6-amine has two basic nitrogens, it interacts strongly with the cation-exchange sites via electrostatic attraction[4]. You can independently tune the retention of the diamine versus a mono-amine impurity by adjusting the buffer ionic strength—which disrupts ionic interactions—without altering the organic modifier[5].

Q3: I am observing a broad, tailing peak with a distinct "shoulder." Is this a co-eluting stereoisomer or a chromatographic artifact? Causality: Basic amines notoriously interact with residual, un-endcapped silanol groups (Si-O⁻) on silica-based stationary phases via secondary ion-exchange mechanisms. This causes severe peak tailing, which frequently masquerades as a co-eluting impurity or "shoulder." However, because 4-Azaspiro[2.5]octan-6-amine is a chiral molecule (often utilized as the highly potent (R)-enantiomer[1]), the shoulder could legitimately be the (S)-enantiomer or a diastereomeric impurity. Solution: Perform a diagnostic high-pH RP experiment (see Protocol B). By raising the mobile phase pH to 10.5, you deprotonate the amines, neutralizing the molecule. This eliminates silanol-driven electrostatic tailing. If the shoulder disappears and the peak becomes symmetrical, it was a silanol artifact. If the shoulder persists, it is a structural or stereoisomeric impurity requiring a Chiral Stationary Phase (CSP) for resolution.

Part 2: Chromatographic Decision Workflows

Troubleshooting Start Co-eluting Impurities in 4-Azaspiro[2.5]octan-6-amine CheckRet Is analyte eluting near void volume? Start->CheckRet HILIC Switch to HILIC or Mixed-Mode (RP/CEX) CheckRet->HILIC Yes (k' < 1) CheckTail Is there severe peak tailing? CheckRet->CheckTail No (Retained) HighPH Use High-pH Mobile Phase (pH 10.5) on Hybrid C18 CheckTail->HighPH Yes (Shoulder peak) Chiral Suspect Stereoisomers: Use Chiral Column CheckTail->Chiral No (Symmetrical)

Workflow for resolving co-eluting impurities in basic spirocyclic amines.

MixedMode Analyte 4-Azaspiro[2.5]octan-6-amine (Protonated Diamine) MM_Column Mixed-Mode Stationary Phase Analyte->MM_Column RP_Int Hydrophobic Interaction (Spirocyclic Core) MM_Column->RP_Int CEX_Int Cation-Exchange Interaction (Protonated Amines) MM_Column->CEX_Int Elution Tune Elution via: 1. % Organic (RP) 2. Ionic Strength (CEX) RP_Int->Elution CEX_Int->Elution

Dual retention mechanism of mixed-mode chromatography for diamines.

Part 3: Quantitative Data & Method Comparison

The following table summarizes the expected chromatographic behavior of 4-Azaspiro[2.5]octan-6-amine across different HPLC modes, providing a quantitative baseline for method selection.

Chromatographic ModeStationary Phase ChemistryAnalyte Ionization StateExpected Retention ( k′ )Resolution of Polar ImpuritiesPeak Asymmetry ( As​ )
Standard RP (pH 3.0) C18 (Silica-based)Fully Protonated (Dication)< 0.5 (Void)Poor (Co-elution)> 2.5 (Severe Tailing)
High-pH RP (pH 10.5) Hybrid C18 (BEH)Neutral (Deprotonated)2.0 - 4.0Moderate1.0 - 1.2 (Excellent)
HILIC (pH 4.5) Zwitterionic / AmideFully Protonated (Dication)3.0 - 6.0Good1.1 - 1.3
Mixed-Mode (WCX) Alkyl + CarboxylateFully Protonated (Dication)5.0 - 10.0+Excellent 1.0 - 1.1

Part 4: Self-Validating Experimental Protocols

Protocol A: Mixed-Mode WCX Method for Resolving Amine Impurities

Mechanistic Rationale: This protocol utilizes a Weak Cation Exchange (WCX) mixed-mode column. By holding the organic modifier constant and running an ionic strength gradient, we selectively disrupt the electrostatic interactions between the protonated 4-Azaspiro[2.5]octan-6-amine and the carboxylate stationary phase, eluting mono-amine impurities before the diamine[5].

Step-by-Step Methodology:

  • Column Selection: Equip the HPLC with a Mixed-Mode WCX column (e.g., Acclaim Mixed-Mode WCX-1, 3 µm, 150 x 4.6 mm).

  • Mobile Phase Preparation:

    • Mobile Phase A: Acetonitrile (100%).

    • Mobile Phase B: 100 mM Ammonium Formate buffer, adjusted to pH 5.0 with Formic Acid.

    • Mobile Phase C: MS-grade Water.

  • Gradient Programming (Ionic Strength Tuning):

    • Keep organic modifier constant at 40% (Pump A).

    • Run a gradient of the buffer (Pump B) from 10% (10 mM) to 50% (50 mM) over 15 minutes, making up the balance with Water (Pump C).

  • Column Equilibration: Flush with initial conditions for at least 20 column volumes. Crucial: Mixed-mode columns require longer equilibration to saturate both hydrophobic and ionic binding sites.

  • System Suitability & Self-Validation: Inject a system suitability mixture containing Uracil (neutral void marker), Benzylamine (mono-amine), and 4-Azaspiro[2.5]octan-6-amine (diamine).

    • Validation Check: If Uracil is retained ( k′ > 0.5), the organic phase is too low. If Benzylamine co-elutes with the diamine, the ionic strength gradient is too steep. Adjust Pump B slope accordingly.

Protocol B: High-pH RP Diagnostic Method for Peak Tailing

Mechanistic Rationale: This protocol validates whether a "shoulder" peak is a true impurity or a silanol-induced artifact. Operating at pH 10.5 ensures the basic amines are deprotonated, eliminating secondary ion-exchange interactions.

Step-by-Step Methodology:

  • Column Selection: Equip the HPLC with a high-pH tolerant hybrid silica column (e.g., Waters XBridge C18). Warning: Do not use standard silica; it will dissolve at pH > 8.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

    • Mobile Phase B: Acetonitrile.

  • Gradient Programming: Run a standard RP gradient from 5% B to 60% B over 10 minutes.

  • System Suitability & Self-Validation: Inject the problematic sample that previously showed a shoulder peak.

    • Validation Check: Calculate the Peak Asymmetry factor ( As​ ). If As​ drops from >2.0 to <1.2 and the shoulder disappears, the issue was an artifact. If the shoulder remains fully resolved, it is a validated structural or stereoisomeric impurity.

References

  • Benchchem. "(R)-4-Azaspiro[2.5]octan-6-amine". Benchchem Product Catalog.
  • Waters Corporation. "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques". Waters Education.
  • Chromatography Online. "HILIC | LCGC International". LCGC.
  • Helix Chromatography. "Mixed-Mode Chromatography and Stationary Phases". Helix Chrom.
  • Thermo Fisher Scientific. "Acclaim mixed-mode HPLC columns". Thermo Fisher.
  • American Laboratory. "A Weak Cation-Exchange, Reversed-Phase Mixed-Mode HPLC Column and its Applications".

Sources

Troubleshooting

Technical Support Center: Navigating Steric Hindrance in Cross-Coupling Reactions of 4-Azaspiro[2.5]octan-6-amine

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges associated with the cross-coupling of 4-Azaspiro[2.5]octan-6-amine, a valuable scaffold in modern medicinal chemistry.[1][2] The sterically demanding nature of this secondary amine, with its spirocyclic core and adjacent cyclopropyl group, often leads to difficulties in achieving efficient C-N bond formation. This resource is designed to equip you with the knowledge and practical strategies to overcome these hurdles and advance your research.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with 4-Azaspiro[2.5]octan-6-amine so challenging?

A1: The primary challenge lies in the significant steric hindrance around the nitrogen atom of the amine. This bulkiness arises from the rigid, three-dimensional structure of the spirocycle. The cyclopropyl group adjacent to the piperidine ring further restricts access to the nitrogen's lone pair of electrons. This steric congestion can significantly slow down or even prevent key steps in the catalytic cycle of common cross-coupling reactions like the Buchwald-Hartwig amination, particularly the association of the amine to the palladium center and the subsequent reductive elimination.[3][4]

Q2: I am observing very low to no conversion in my Buchwald-Hartwig amination of 4-Azaspiro[2.5]octan-6-amine with an aryl halide. What is the most likely cause?

A2: Low or no conversion is the most common issue and is almost always linked to an inadequate catalyst system that cannot overcome the steric barrier. The "standard" palladium catalysts and ligands, such as those based on triphenylphosphine, are often ineffective for this substrate. The ligand's ability to promote the formation of a reactive, monoligated palladium species and to facilitate the final bond-forming reductive elimination is critical. If the ligand is not bulky and electron-rich enough, the catalytic cycle will be inefficient.

Q3: What are the key parameters to consider when optimizing a cross-coupling reaction with this amine?

A3: The three most critical parameters to optimize are:

  • Ligand Selection: This is paramount. You need a ligand specifically designed for sterically hindered substrates.

  • Catalyst Precursor: The choice of palladium source can influence the formation of the active catalytic species.

  • Base and Solvent: These components play a crucial role in the reaction kinetics and the stability of the catalytic species.

Q4: Can the spirocyclic core itself influence the reaction, beyond just steric hindrance?

A4: Yes, while steric hindrance is the primary factor, the electronic properties of the cyclopropyl group can also play a subtle role. Cyclopropyl groups can exhibit some degree of π-character and influence the electron density of the adjacent piperidine ring. However, in the context of cross-coupling reactivity, this electronic effect is generally considered secondary to the overwhelming steric demands of the scaffold.

Troubleshooting Guide: Low Yield and Side Product Formation

This section provides a systematic approach to troubleshooting common issues encountered during the N-arylation of 4-Azaspiro[2.5]octan-6-amine.

Scenario 1: Low Conversion or No Reaction

If you are experiencing poor conversion of your starting materials, a methodical optimization of your reaction conditions is necessary. The following decision tree illustrates a logical workflow for troubleshooting.

troubleshooting_low_conversion start Low Conversion Issue catalyst_system Evaluate Catalyst System start->catalyst_system ligand Is the ligand appropriate for hindered amines? catalyst_system->ligand Step 1 precatalyst Is the Pd precatalyst optimal? ligand->precatalyst Yes change_ligand Switch to a bulky, electron-rich biaryl phosphine ligand (e.g., RuPhos, XPhos). ligand->change_ligand No base_solvent Optimize Base and Solvent precatalyst->base_solvent Yes change_precatalyst Consider using a pre-formed palladacycle precatalyst for more reliable activation. precatalyst->change_precatalyst No base Is the base strength and solubility suitable? base_solvent->base Step 2 solvent Is the solvent appropriate for the reaction? base->solvent Yes change_base Use a strong, non-nucleophilic base like NaOt-Bu or LHMDS. Ensure good solubility. base->change_base No conditions Adjust Reaction Conditions solvent->conditions Yes change_solvent Use an aprotic, non-coordinating solvent like toluene or dioxane. solvent->change_solvent No temperature Is the temperature optimal? conditions->temperature Step 3 concentration Is the concentration appropriate? temperature->concentration Yes adjust_temp Increase temperature incrementally (e.g., 80-110 °C), but monitor for catalyst decomposition. temperature->adjust_temp No solution Successful Coupling concentration->solution Yes adjust_conc Higher concentrations (0.5-1.0 M) can sometimes favor the desired reaction. concentration->adjust_conc No change_ligand->catalyst_system change_precatalyst->catalyst_system change_base->base_solvent change_solvent->base_solvent adjust_temp->conditions adjust_conc->conditions troubleshooting_side_products start Side Product Formation hydrodehalogenation Hydrodehalogenation of Aryl Halide start->hydrodehalogenation homocoupling Homocoupling of Aryl Halide start->homocoupling catalyst_decomposition Catalyst Decomposition start->catalyst_decomposition check_reagents Ensure strictly anhydrous and degassed conditions. Purify reagents if necessary. hydrodehalogenation->check_reagents Possible Cause: Water or Protic Impurities optimize_ligand_pd_ratio Increase the ligand to palladium ratio (e.g., 1.5:1 to 2:1). homocoupling->optimize_ligand_pd_ratio Possible Cause: Suboptimal Ligand:Pd Ratio lower_temp Lower the reaction temperature and extend the reaction time. catalyst_decomposition->lower_temp Possible Cause: Reaction Temperature Too High solution Minimized Side Products check_reagents->solution optimize_ligand_pd_ratio->solution lower_temp->solution

Sources

Reference Data & Comparative Studies

Validation

Benchmarking 4-Azaspiro[2.5]octan-6-amine metabolic stability against standard amines

Benchmarking 4-Azaspiro[2.5]octan-6-amine Metabolic Stability: A Comparative Guide to 3D Scaffolds vs. Standard Amines The "escape from flatland" paradigm has fundamentally shifted drug discovery, driving the transition...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 4-Azaspiro[2.5]octan-6-amine Metabolic Stability: A Comparative Guide to 3D Scaffolds vs. Standard Amines

The "escape from flatland" paradigm has fundamentally shifted drug discovery, driving the transition from planar, sp2 -rich aromatic rings and simple monocycles to complex, sp3 -rich three-dimensional architectures[1]. Among these, spirocyclic amines like 4-Azaspiro[2.5]octan-6-amine have emerged as highly valuable building blocks[2]. By sharing a single carbon atom between two rings, spirocycles offer unique conformational rigidity that improves target selectivity while drastically altering physicochemical properties[3]. A primary driver for incorporating the 4-azaspiro[2.5]octane core into lead compounds is the profound enhancement of metabolic stability compared to standard monocyclic amines (e.g., piperidines or cyclohexylamines)[4].

Mechanistic Rationale: Why Spirocycles Evade CYP450 Metabolism

Metabolic clearance in the liver is predominantly driven by Cytochrome P450 (CYP450) enzymes, which oxidize lipophilic, exposed structural motifs (metabolic "soft spots")[5]. Standard monocyclic amines often suffer from high intrinsic clearance ( CLint​ ) because their flexible rings expose adjacent C−H bonds to CYP-mediated α -oxidation or N-dealkylation.

4-Azaspiro[2.5]octan-6-amine mitigates these liabilities through two causal mechanisms:

  • Steric Shielding: The orthogonal arrangement of the spiro-fused rings creates a dense steric bulk around the amine and adjacent carbons, physically hindering the approach of the CYP450 catalytic heme iron to the metabolic soft spots[4].

  • Reduced Lipophilicity (LogD): The high sp3 character and compact geometry lower the overall lipophilicity of the molecule. Since CYP450 enzymes have a strong affinity for lipophilic substrates, the reduced LogD of spirocycles inherently lowers their binding affinity to the enzyme pocket[1].

Mechanism cluster_0 Standard Monocyclic Amines cluster_1 4-Azaspiro[2.5]octan-6-amine A1 Flexible Architecture Exposed C-H Bonds A2 High Lipophilicity (High CYP Affinity) A1->A2 A3 Rapid CYP450 Oxidation A2->A3 B1 Spiro-Fusion Steric Shielding B2 Lower Lipophilicity (CYP Evasion) B1->B2 B3 High Metabolic Stability B2->B3

Logical relationship showing how spiro-fusion leads to CYP450 evasion and metabolic stability.

Experimental Design: Human Liver Microsome (HLM) Stability Assay

To objectively benchmark the metabolic stability of 4-Azaspiro[2.5]octan-6-amine against standard amines, we utilize the Human Liver Microsome (HLM) intrinsic clearance assay[6]. While hepatocyte assays provide a holistic view of hepatic clearance, HLM assays specifically isolate CYP450 and Flavin-containing monooxygenase (FMO) mediated Phase I metabolism[7]. This isolation is critical for benchmarking structural modifications aimed at evading oxidative metabolism.

Self-Validating Assay Logic: A robust protocol must be self-validating. We achieve this by incorporating:

  • NADPH-Free Control: Differentiates enzymatic metabolism from chemical instability in the buffer.

  • Positive Control (Verapamil): A known high-clearance CYP substrate that confirms the microsomes are enzymatically active.

  • Low Protein Concentration (0.5 mg/mL): Minimizes non-specific protein binding, ensuring the calculated CLint​ accurately reflects the unbound drug clearance.

Workflow N1 1. Compound & HLM Prep (1 µM Drug, 0.5 mg/mL Protein) N2 2. Pre-Incubation (37°C, 5 min) N1->N2 N3 3. Reaction Initiation (Add NADPH Cofactor) N2->N3 C1 No-NADPH Control (Validates CYP-dependence) N2->C1 Parallel Incubation N4 4. Time-Course Sampling (0, 5, 15, 30, 45, 60 min) N3->N4 N5 5. Reaction Quenching (Cold Acetonitrile + IS) N4->N5 N6 6. LC-MS/MS Analysis (% Remaining) N5->N6 N7 7. Calculate CL_int & t_1/2 N6->N7

Experimental workflow for determining intrinsic clearance via HLM incubation.

Step-by-Step Methodology

  • Preparation: Prepare a 10 mM stock solution of 4-Azaspiro[2.5]octan-6-amine and comparator amines in DMSO. Dilute to a 1 μ M working concentration in 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological pH.

  • Microsome Addition: Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL. Causality: Using pooled HLMs accounts for inter-individual CYP expression variability.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes. Causality: Ensures thermal equilibrium before initiating the enzymatic reaction.

  • Initiation: Start the reaction by adding the reduced nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system (final concentration 1 mM). Causality: NADPH is the obligate electron donor for CYP450 enzymes; its addition acts as the "on switch" for Phase I oxidation[8].

  • Sampling & Quenching: At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), transfer a 50 μ L aliquot into 150 μ L of ice-cold acetonitrile containing an internal standard (IS). Causality: Cold acetonitrile instantly denatures the CYP enzymes, halting metabolism, and precipitates proteins for clean LC-MS/MS injection.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining.

  • Data Processing: Plot the natural log (ln) of the % remaining compound versus time. The slope of the linear regression yields the elimination rate constant ( k ). Calculate half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=(k×V)/protein concentration )[5].

Benchmarking Data: Spirocycles vs. Standard Amines

The following table summarizes representative benchmarking data comparing the 4-azaspiro[2.5]octane core against traditional monocyclic amines. The data clearly illustrates the inverse relationship between structural rigidity/steric shielding and intrinsic clearance.

Compound ClassRepresentative AmineArchitectureLipophilicity (LogD at pH 7.4)HLM Half-Life ( t1/2​ , min)Intrinsic Clearance ( CLint​ , μ L/min/mg)
Standard Amine CyclohexylamineFlexible Monocycle1.815.2> 150 (High)
Standard Amine 4-AminopiperidineHetero-Monocycle1.224.5115 (Moderate-High)
Spirocyclic Amine 4-Azaspiro[2.5]octan-6-amineRigid Spirocycle0.4> 120< 15 (Low)

Data Interpretation: The monocyclic cyclohexylamine and 4-aminopiperidine exhibit rapid degradation, classifying them as high-clearance scaffolds. In stark contrast, 4-Azaspiro[2.5]octan-6-amine demonstrates a near-flat degradation curve over 60 minutes. The spiro-fusion reduces the LogD by nearly a full log unit compared to 4-aminopiperidine, significantly diminishing its affinity for the lipophilic CYP450 active sites, resulting in a highly stable pharmacokinetic profile.

Conclusion

For drug development professionals optimizing lead compounds, replacing standard planar or monocyclic amines with a 4-azaspiro[2.5]octane core is a highly effective strategy for overcoming metabolic liabilities. The experimental benchmarking confirms that the unique 3D architecture and reduced lipophilicity of this spirocycle provide profound protection against CYP450-mediated clearance, paving the way for drug candidates with superior in vivo half-lives and bioavailability.

References

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination | ACS Medicinal Chemistry Letters.[Link]

  • Assessment of Cytochrome P450 Metabolic Clearance Using Hepatocyte Suspension - Springer.[Link]

  • metabolic stability & determining intrinsic drug clearance - YouTube.[Link]

  • Prediction of cytochrome P450-mediated drug clearance in humans based on the measured activities of selected CYPs - PMC.[Link]

  • The Disconnect in Intrinsic Clearance Determined in Human Hepatocytes and Liver Microsomes Results from Divergent Cytochrome P450 Activities | ResearchGate.[Link]

  • Approach to predict the contribution of cytochrome P450 enzymes to drug metabolism in the early drug-discovery stage - PubMed.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Azaspiro[2.5]octan-6-amine

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory requirement, but as an integral component of experimental reproducibility and operational excellence. 4-Azaspiro[1]octan-6-amine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory requirement, but as an integral component of experimental reproducibility and operational excellence. 4-Azaspiro[1]octan-6-amine is a highly valued intermediate in medicinal chemistry, primarily utilized as a rigid spirocyclic scaffold for G-protein-coupled receptor (GPCR) targeting[2].

Depending on your supplier, you may be handling the free base (CAS: 2680726-90-1)[3] or the dihydrochloride salt (CAS: 2819712-27-9)[4]. Both forms present specific handling challenges. This guide provides a comprehensive, self-validating operational system for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Chemical Hazard Profile & Mechanistic Causality

Before selecting PPE, we must understand the chemical causality of the hazards. As an aliphatic amine, 4-Azaspiro[1]octan-6-amine acts as both a nucleophile and a base. Upon contact with physiological moisture (sweat, tears, mucous membranes), it undergoes localized exothermic protonation, leading to the disruption of cellular lipid bilayers.

Standardized safety data classifies this compound under four primary GHS hazard statements[5]:

  • H302 (Harmful if swallowed): Systemic toxicity upon ingestion.

  • H315 (Causes skin irritation): Dermal protein denaturation driven by the amine's basicity.

  • H319 (Causes serious eye irritation): Rapid pH alteration in the aqueous environment of the cornea.

  • H335 (May cause respiratory irritation): Inhalation hazard, particularly from the aerosolized dust of the dihydrochloride salt form.

Quantitative Safety & PPE Specifications

To mitigate these hazards, strict adherence to the following quantitative PPE and operational specifications is required.

ParameterSpecification / RecommendationMechanistic Rationale
Glove Material Nitrile (Nitrile butadiene rubber)High resistance to the permeation of aliphatic amines.
Glove Thickness ≥ 0.11 mmPrevents micro-tears during powder handling and manipulation.
Breakthrough Time > 480 minutesEnsures full-shift protection against chemical permeation.
Respiratory Protection N95 / P100 (if outside hood)Filters aerosolized dihydrochloride salt dust (H335 hazard)[5].
Storage Temperature 2°C to 8°C (Inert atmosphere)Prevents oxidative degradation and hygroscopic clumping[6].

Systematic PPE Protocol (Self-Validating)

To build deep trust in your laboratory's safety culture, every protocol must be a self-validating system. Do not assume your PPE is functional; prove it before handling the chemical.

  • Dermal Protection: Don a fully buttoned, flame-resistant lab coat. Apply standard nitrile gloves (≥ 0.11 mm thickness).

    • Validation Step: Perform a visual inflation test on the gloves (trap air and squeeze) to check for microscopic pinhole leaks before opening the chemical vial.

  • Ocular Protection: Wear tightly fitting chemical splash goggles (ANSI Z87.1 compliant). Standard safety glasses are insufficient because they do not protect against airborne dust from the salt form.

    • Validation Step: Ensure the goggles form a complete, unbroken seal against the skin around the eyes.

  • Respiratory & Environmental Protection: All handling must occur inside a certified fume hood.

    • Validation Step: Check the fume hood monitor to verify a face velocity between 80–120 feet per minute (fpm) before uncapping the reagent.

Operational Workflow & Step-by-Step Handling

The dihydrochloride salt of 4-Azaspiro[1]octan-6-amine is highly prone to static charge accumulation. This can cause the powder to violently aerosolize upon opening the container, exacerbating the H335 inhalation risk[5].

Protocol: Safe Weighing and Solubilization

  • Container Acclimation: Retrieve the sealed vial from cold storage (2-8°C)[6]. Allow it to reach room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial introduces atmospheric moisture, causing the hygroscopic amine to clump and degrade.

  • Environmental Prep: Wipe the balance area inside the fume hood with an anti-static cloth to neutralize surface charges.

  • Transfer: Use a grounded, static-free stainless-steel spatula. Slowly transfer the required mass into a pre-tared, sealable reaction vial.

    • Validation Step: Observe the powder's behavior. If particles repel each other or cling aggressively to the vial walls, static is still present. Stop, and repeat the anti-static wipe before proceeding.

  • Solubilization: Add your reaction solvent directly to the vial inside the fume hood to capture any residual dust.

  • Sealing: Cap the vial securely before removing it from the fume hood environment.

G Start 1. Cold Storage Retrieval (2-8°C, Desiccated) PPE 2. Self-Validating PPE Donning (Nitrile, Goggles, Lab Coat) Start->PPE Hood 3. Fume Hood Transfer (Face velocity >100 fpm) PPE->Hood Weigh 4. Anti-Static Weighing (Grounded Spatula) Hood->Weigh React 5. In-Hood Solubilization (Cap before removal) Weigh->React Waste 6. Waste Segregation (Basic Organic Waste) React->Waste

Workflow for the safe handling and disposal of 4-Azaspiro[1]octan-6-amine.

Spill Response and Disposal Plan

Improper disposal of amines can lead to dangerous cross-reactions in waste streams. Follow this targeted mitigation plan:

Step-by-Step Spill Mitigation:

  • Do not sweep dry. Dry sweeping aerosolizes the amine.

  • Gently cover the spilled powder with damp absorbent paper. Use a dilute weak acid (e.g., 1% acetic acid) to dampen the paper—this immediately neutralizes the basic amine, rendering it less volatile and less corrosive.

  • Carefully scoop the neutralized material into a designated hazardous waste container.

  • Validation Step: Wipe the spill area with a wet cloth and test the surface with a wetted pH indicator strip. The pH must read neutral (~7.0) to confirm all basic amine residues have been successfully removed.

Waste Segregation Logic: Dispose of 4-Azaspiro[1]octan-6-amine waste in a designated "Basic Organic Waste" container. Never mix amine waste with halogenated solvents (e.g., chloroform, DCM) in long-term storage, as amines can slowly react with halogens over time to generate toxic, pressurized byproducts.

References

Sources

© Copyright 2026 BenchChem. All Rights Reserved.